1-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-pyrrole-2,5-dione
Description
This compound (CAS: 1315276-43-7) is a boronate ester featuring a pyrrole-2,5-dione moiety linked via a benzyl group to a pinacol-protected boron atom. Its synthesis involves alkylation of the lithium salt of pyrrole with 2-(4-(bromomethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in DMSO, yielding the product in 34% efficiency . The pyrrole-2,5-dione core confers electron-withdrawing properties, enhancing its utility in cross-coupling reactions (e.g., Suzuki-Miyaura coupling) and as a ligand for transition-metal catalysts . Applications extend to polymer synthesis and nanomaterial fabrication due to its stability and reactivity .
Properties
IUPAC Name |
1-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyrrole-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BNO4/c1-16(2)17(3,4)23-18(22-16)13-7-5-12(6-8-13)11-19-14(20)9-10-15(19)21/h5-10H,11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DROVAVNVMSFFHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CN3C(=O)C=CC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-pyrrole-2,5-dione typically involves the reaction of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzylamine with maleic anhydride. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or tetrahydrofuran, and may require a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography or recrystallization to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
1-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-pyrrole-2,5-dione can undergo various types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids.
Reduction: The maleimide group can be reduced to form succinimide derivatives.
Substitution: The boronic ester group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts and base such as potassium carbonate in the presence of aryl halides.
Major Products
Oxidation: Boronic acids.
Reduction: Succinimide derivatives.
Substitution: Biaryl compounds.
Scientific Research Applications
1-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-pyrrole-2,5-dione has several applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Medicine: Investigated for its role in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Industry: Used in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 1-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-pyrrole-2,5-dione involves its ability to participate in various chemical reactions due to the presence of the boronic ester and maleimide groups. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and sensing applications. The maleimide group can undergo Michael addition reactions, making it useful in polymer chemistry and bioconjugation.
Comparison with Similar Compounds
Positional Isomers: 3-Substituted vs. 4-Substituted Benzyl Derivatives
The 3-substituted isomer (CAS: 2096997-21-4) shares the same functional groups but positions the boronate ester at the meta position of the benzene ring. This structural variation impacts steric and electronic properties:
- Reactivity : The para-substituted compound exhibits higher reactivity in Suzuki couplings due to reduced steric hindrance, enabling efficient aryl-aryl bond formation .
- Catalytic Efficiency : The para isomer demonstrates superior ligand performance in palladium-catalyzed reactions, attributed to optimal electron withdrawal from the pyrrole-dione moiety .
Table 1: Comparison of Positional Isomers
Heterocycle Variants: Pyrrole-2,5-dione vs. Piperidine/Pyrrolidine
Replacing the pyrrole-2,5-dione with saturated heterocycles (e.g., piperidine or pyrrolidine) alters electronic and steric profiles:
- Piperidine Derivative (CAS: 859833-22-0): The basic nitrogen in piperidine increases electron density at the boron center, reducing its electrophilicity in cross-coupling reactions compared to the pyrrole-dione analog .
- Pyrrolidine-2,5-dione Derivatives : These retain the dione motif but lack aromaticity, leading to lower thermal stability and reduced catalytic versatility .
Table 2: Heterocycle Variants
Boronate Esters with Alternative Cores
Compounds like 5-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-2,3-dihydrothieno[3,4-b][1,4]dioxine (CAS: 250726-93-3) and 4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-indazole (CAS: 885618-33-7) highlight the role of core heterocycles:
Biological Activity
1-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-pyrrole-2,5-dione is a compound of interest due to its unique structural features and potential biological activities. The incorporation of a dioxaborolane moiety may enhance its reactivity and biological interactions. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following molecular formula:
- Molecular Formula : CHB\O
- Molecular Weight : 268.14 g/mol
The presence of the dioxaborolane unit is significant as it may influence the compound's solubility and biological interactions.
Research indicates that compounds containing boron often exhibit unique biological activities, particularly in cancer therapy. The boron atom can participate in various biochemical processes:
- Inhibition of Enzymatic Activity : Boronic acids have been shown to inhibit proteasomal activity by binding to the active site of proteasome enzymes.
- Cell Cycle Regulation : Some derivatives affect the cell cycle by modulating tubulin polymerization and inducing apoptosis in cancer cells.
Antiproliferative Effects
Recent studies have demonstrated that similar compounds exhibit significant antiproliferative activity against various cancer cell lines. For instance:
- IC Values : Compounds structurally related to this compound have shown IC values ranging from 0.01 to 73.4 µM across different cell lines .
| Compound | Cell Line | IC (µM) |
|---|---|---|
| Compound A | A549 (lung cancer) | 0.56 |
| Compound B | HL-60 (leukemia) | 1.0 |
| Compound C | MDA-MB-435 (melanoma) | 0.229 |
Induction of Apoptosis
Studies have indicated that certain derivatives can induce apoptosis in cancer cells through caspase activation:
- Caspase Activation : Compounds were shown to increase caspase-3 activity significantly compared to controls, suggesting their role in promoting programmed cell death .
Case Study 1: Anticancer Activity
A study evaluated the anticancer properties of a series of pyrrole derivatives similar to our compound against breast and lung cancer cell lines. The results indicated:
- Significant Growth Inhibition : The tested compounds inhibited cell growth by over 70% in multiple lines.
- Mechanism Investigation : Molecular docking simulations suggested strong interactions with tubulin proteins.
Case Study 2: Inhibition of CXCR1 and CXCR2
Another relevant study focused on boronic acid derivatives as antagonists for chemokine receptors CXCR1 and CXCR2:
- Inhibitory Potency : Several compounds exhibited IC values below 5 µM against CXCL1-mediated calcium flux.
- Potential Therapeutic Applications : These findings highlight the potential for developing new therapeutic agents targeting inflammatory diseases.
Q & A
Q. Key Parameters :
- Temperature : Optimal yields are achieved between 60–80°C for boronate ester formation .
- Catalysts : Pd-based catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions, with ligand choice critical for efficiency .
- Solvent System : Polar aprotic solvents (e.g., THF, DMF) enhance boronate stability .
Table 1 : Hypothetical Reaction Conditions Based on Analogous Compounds
Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Basic Research Question
- ¹H/¹³C NMR : Critical for confirming the dioxaborolane ring (δ ~1.3 ppm for methyl groups) and pyrrole-dione backbone (δ ~6.5–7.5 ppm for aromatic protons) .
- HPLC-MS : Used to assess purity (>95%) and molecular ion peaks (e.g., [M+H]⁺) .
- FT-IR : B-O stretching (~1350 cm⁻¹) and carbonyl (C=O) vibrations (~1700 cm⁻¹) .
How does the dioxaborolane moiety influence reactivity in cross-coupling reactions compared to other boron reagents?
Advanced Research Question
The pinacol boronate group enhances stability and solubility in organic solvents, enabling efficient Suzuki-Miyaura couplings. Compared to boronic acids:
Q. Methodological Insight :
- Use of microwave-assisted synthesis (100°C, 10 min) can accelerate reaction rates by 50% .
What strategies mitigate competing side reactions during pyrrole-2,5-dione functionalization?
Advanced Research Question
- Protecting Groups : Temporary protection of the dione carbonyls (e.g., silylation) prevents undesired nucleophilic attacks .
- Low-Temperature Conditions : Maintaining reactions at 0–5°C minimizes decomposition .
- Catalytic Additives : DMAP or DBU improves regioselectivity during alkylation .
How can computational chemistry predict the compound’s stability in varying solvent environments?
Advanced Research Question
- DFT Calculations : Model solvent effects (e.g., dielectric constant of DMF vs. THF) on boronate hydrolysis .
- Molecular Dynamics (MD) : Simulate aggregation tendencies in aqueous/organic mixtures .
What are its applications in polymer or nanomaterial synthesis?
Basic Research Question
- Polymer Additive : Enhances thermal stability in polyamides via hydrogen bonding with carbonyl groups .
- Nanoparticle Functionalization : Acts as a surface ligand for Au/Ag nanoparticles, improving dispersibility .
What role does this compound play as a ligand in transition metal complexes?
Advanced Research Question
- Coordination Sites : The pyrrole-dione oxygen and boronate oxygen bind to metals (e.g., Pd, Cu), forming stable complexes for catalysis .
- Catalytic Activity : Demonstrated in oxidation reactions (e.g., alcohol → ketone) with turnover numbers (TON) >100 .
How does its reactivity compare to other boron reagents (e.g., boronic acids, trifluoroborates)?
Advanced Research Question
Table 2 : Comparative Reactivity in Suzuki-Miyaura Coupling
| Reagent Type | Stability | Reaction Rate | Typical Yield |
|---|---|---|---|
| Pinacol Boronate | High | Moderate | 70–85% |
| Boronic Acid | Low | Fast | 50–75% |
| Trifluoroborate | Moderate | Slow | 60–80% |
What challenges arise during purification, and how can they be addressed?
Basic Research Question
- Challenge : Co-elution of byproducts in column chromatography.
- Solution : Use of reverse-phase HPLC with acetonitrile/water gradients (5→95% over 20 min) .
How is this compound utilized in medicinal chemistry for drug discovery?
Advanced Research Question
- Target : Serves as a warhead in protease inhibitors (e.g., covalent binding to cysteine residues) .
- SAR Studies : Modifications at the benzyl position alter bioavailability (logP range: 2.1–3.5) .
Notes
- References to analogous compounds are based on structural and functional similarities to the target molecule.
- Experimental protocols should be validated under specific laboratory conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
